molecular formula C14H10BrN3 B11619838 (Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline

(Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline

Cat. No.: B11619838
M. Wt: 300.15 g/mol
InChI Key: ZVGLSKOOEGXKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-N1-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group attached to an isoindole diimine core, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N1-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE typically involves the reaction of 4-bromobenzaldehyde with isoindoline-1,3-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N1-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1Z)-N1-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-N1-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The isoindole diimine core can form coordination complexes with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(4-Bromophenyl)-N-(4-methoxyphenyl)methanimine
  • N′-[(Z)-(4-Bromophenyl)methylene]-4-methoxybenzohydrazide

Uniqueness

(1Z)-N1-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the bromophenyl group and the isoindole diimine core sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H10BrN3

Molecular Weight

300.15 g/mol

IUPAC Name

3-(4-bromophenyl)iminoisoindol-1-amine

InChI

InChI=1S/C14H10BrN3/c15-9-5-7-10(8-6-9)17-14-12-4-2-1-3-11(12)13(16)18-14/h1-8H,(H2,16,17,18)

InChI Key

ZVGLSKOOEGXKKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=NC3=CC=C(C=C3)Br)N

Origin of Product

United States

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